molecular formula C14H16BrNO2 B2402292 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097936-05-3

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Cat. No.: B2402292
CAS No.: 2097936-05-3
M. Wt: 310.191
InChI Key: CXAQCXCNKJQGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is an organic compound that features a bromine atom, a benzamide group, and a hydroxycyclohexenyl moiety

Scientific Research Applications

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide typically involves the following steps:

    Cyclohexenyl Group Addition: The addition of a hydroxycyclohexenyl group to the benzamide.

    Final Assembly: The combination of the brominated benzamide with the hydroxycyclohexenyl group under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclohexenyl addition reactions, utilizing optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrogenated benzamide.

    Substitution: Formation of substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxycyclohexenyl group play crucial roles in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
  • 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
  • 2-iodo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Uniqueness

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.

Properties

IUPAC Name

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c15-12-7-3-2-6-11(12)13(17)16-10-14(18)8-4-1-5-9-14/h2-4,6-8,18H,1,5,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAQCXCNKJQGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.